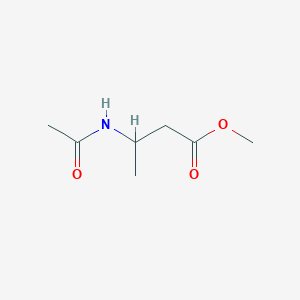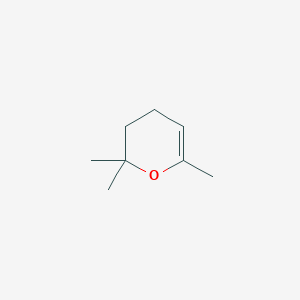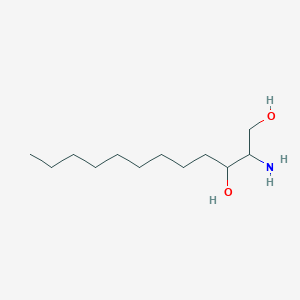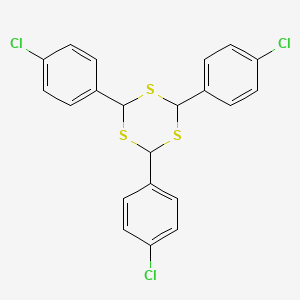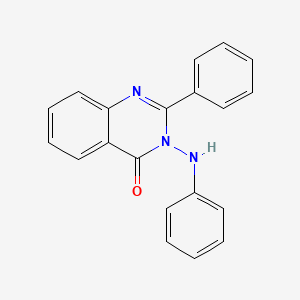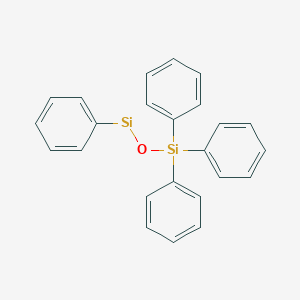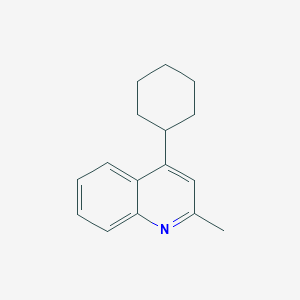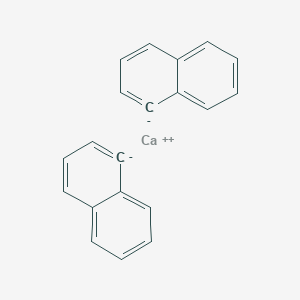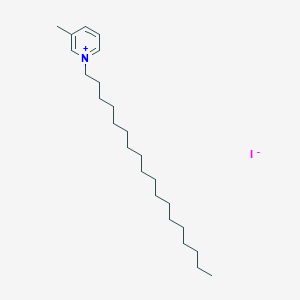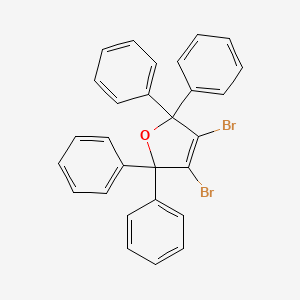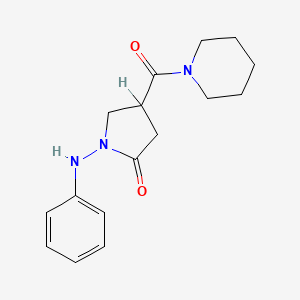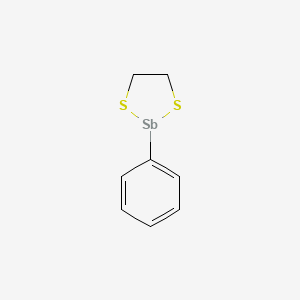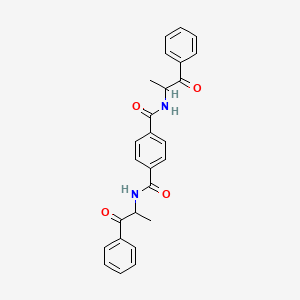
1,4-Benzenedicarboxamide, N,N'-bis(1-methyl-2-oxo-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is a complex organic compound with a unique structure that includes two amide groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- typically involves the reaction of terephthaloyl chloride with N-methyl-2-oxo-2-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of N,N’-bis(1-methyl-2-phenylethyl)benzene-1,4-diamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学的研究の応用
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
作用機序
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyl groups instead of oxo groups.
Terephthalamide: A simpler compound with only amide groups attached to the benzene ring.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is unique due to the presence of the 1-methyl-2-oxo-2-phenylethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
36018-09-4 |
|---|---|
分子式 |
C26H24N2O4 |
分子量 |
428.5 g/mol |
IUPAC名 |
1-N,4-N-bis(1-oxo-1-phenylpropan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-17(23(29)19-9-5-3-6-10-19)27-25(31)21-13-15-22(16-14-21)26(32)28-18(2)24(30)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,27,31)(H,28,32) |
InChIキー |
UGVVFOIUYBMKRX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


